1-(4-Pyrazol-1-yl-phenyl)-propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)propan-2-one |
InChI |
InChI=1S/C12H12N2O/c1-10(15)9-11-3-5-12(6-4-11)14-8-2-7-13-14/h2-8H,9H2,1H3 |
InChI Key |
WNVXNIQXGPMQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)N2C=CC=N2 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Investigations of 1 4 Pyrazol 1 Yl Phenyl Propan 2 One
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Raman (FT-Raman) Spectroscopy
The pyrazole (B372694) ring vibrations are of particular interest. Typically, the in-plane ring stretching vibrations of pyrazole derivatives are observed in the 1300-1600 cm⁻¹ region. The C=N stretching vibration within the pyrazole ring is expected to produce a strong Raman band, often appearing around 1500-1550 cm⁻¹. The C-N and N-N stretching vibrations would also contribute to the spectral fingerprint in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the pyrazole ring are anticipated to appear above 3000 cm⁻¹.
The phenyl ring attached to the pyrazole moiety will also give rise to distinct Raman signals. The aromatic C-C stretching vibrations typically produce a set of bands in the 1400-1600 cm⁻¹ region. The characteristic "ring breathing" mode of the monosubstituted benzene (B151609) ring is expected to be observed near 1000 cm⁻¹. Aromatic C-H stretching vibrations will be visible in the 3000-3100 cm⁻¹ range.
The propan-2-one side chain introduces several key vibrational modes. The most prominent of these is the C=O stretching vibration of the ketone group, which is expected to yield a strong and sharp band in the region of 1700-1725 cm⁻¹. The C-C stretching vibrations of the propanone backbone and the CH₃ deformation modes would be found in the lower wavenumber region of the spectrum. The symmetric and asymmetric stretching vibrations of the methyl C-H bonds would be located in the 2850-3000 cm⁻¹ range.
Computational studies, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental FT-Raman spectroscopy to provide a more detailed assignment of the observed vibrational bands. researchgate.net Such theoretical calculations can predict the vibrational frequencies and Raman intensities with a good degree of accuracy, aiding in the definitive assignment of complex spectra. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The bond lengths and angles within the 1-(4-Pyrazol-1-yl-phenyl)-propan-2-one molecule are expected to be consistent with those observed in other pyrazole-containing aromatic compounds.
Expected Bond Lengths and Angles:
| Bond/Angle | Expected Value (Å/°) |
| Pyrazole Ring | |
| N1-N2 | ~1.35 Å |
| N2-C3 | ~1.33 Å |
| C3-C4 | ~1.40 Å |
| C4-C5 | ~1.37 Å |
| C5-N1 | ~1.38 Å |
| N1-C(phenyl) | ~1.43 Å |
| Phenyl Ring | |
| C-C (aromatic) | ~1.39 Å |
| Propan-2-one Chain | |
| C(phenyl)-C(methylene) | ~1.51 Å |
| C(methylene)-C(carbonyl) | ~1.52 Å |
| C(carbonyl)=O | ~1.21 Å |
| C(carbonyl)-C(methyl) | ~1.51 Å |
| Angles | |
| C-N-N (pyrazole) | ~105-112° |
| N-N-C (pyrazole) | ~105-112° |
| N-C-C (pyrazole) | ~105-112° |
| C-C-C (pyrazole) | ~105-112° |
| C-N-C (pyrazole) | ~105-112° |
| C-C-C (phenyl) | ~120° |
| C(phenyl)-C-C(carbonyl) | ~110° |
| C(methylene)-C=O | ~120° |
| O=C-C(methyl) | ~120° |
These values are based on typical bond lengths and angles for similar chemical environments and may vary slightly in the actual crystal structure.
The flexibility of the propan-2-one side chain also allows for different conformations. The torsion angles involving the C(phenyl)-C(methylene), C(methylene)-C(carbonyl), and C(carbonyl)-C(methyl) bonds will dictate the spatial orientation of the ketone group relative to the aromatic system.
Key Torsion Angles:
| Torsion Angle | Description |
| C(pyrazole)-N1-C(phenyl)-C(phenyl) | Defines the twist between the pyrazole and phenyl rings. |
| N1-C(phenyl)-C(methylene)-C(carbonyl) | Describes the orientation of the propanone chain relative to the phenyl ring. |
| C(phenyl)-C(methylene)-C(carbonyl)=O | Determines the position of the carbonyl oxygen. |
The packing of this compound molecules in the crystal lattice is governed by a network of intermolecular interactions. Given the molecular structure, several types of non-covalent interactions are expected to play a significant role.
Weak C-H···O hydrogen bonds are likely to be present, involving the hydrogen atoms of the phenyl and pyrazole rings as donors and the oxygen atom of the carbonyl group as an acceptor. These interactions can link molecules into chains or more complex three-dimensional networks.
Additionally, π-π stacking interactions between the aromatic pyrazole and phenyl rings of adjacent molecules may contribute to the stability of the crystal structure. These interactions can be either face-to-face or offset, depending on the relative orientation of the rings. C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also commonly observed in the crystal packing of such compounds. The interplay of these various intermolecular forces dictates the final crystal structure and influences the macroscopic properties of the solid.
Spectroscopic Comparisons with Analogue Pyrazole Derivatives
The spectroscopic properties of this compound can be better understood by comparing them with those of structurally related pyrazole derivatives. For instance, the FT-Raman spectrum of the title compound can be compared with that of 1-phenylpyrazole (B75819). The latter would lack the signals associated with the propan-2-one side chain, such as the prominent C=O stretch, allowing for a clear identification of the vibrations originating from this part of the molecule.
Comparison with a compound like 1-(4-acetylphenyl)-1H-pyrazole, where the ketone group is directly attached to the phenyl ring, would highlight the effect of the methylene (B1212753) spacer on the electronic environment and, consequently, on the vibrational frequencies. The C=O stretching frequency in 1-(4-acetylphenyl)-1H-pyrazole would likely be at a slightly different position due to the direct conjugation with the aromatic ring.
In the context of single-crystal X-ray diffraction, comparing the bond lengths and angles of this compound with those of other 1-phenylpyrazole derivatives would reveal the influence of the propan-2-one substituent on the geometry of the pyrazole and phenyl rings. For example, a comparison with the crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one would be insightful. mdpi.com This analogue shares the phenyl and propanone fragments but has two pyrazole rings attached to the same carbon. Analyzing the differences in bond lengths around the propanone moiety and the torsion angles involving the phenyl ring could provide information on the steric and electronic effects of the additional pyrazole group.
Furthermore, a comparative analysis of the intermolecular interactions in the crystal lattices of these analogues can reveal common packing motifs and the role of different functional groups in directing the supramolecular assembly. Such comparisons are crucial for establishing structure-property relationships within this class of compounds. nih.govglobalresearchonline.net
Computational and Theoretical Investigations of 1 4 Pyrazol 1 Yl Phenyl Propan 2 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Comparison of Theoretical and Experimental Spectroscopic DataA critical validation of computational methods involves comparing the calculated spectroscopic data, such as IR and Nuclear Magnetic Resonance (NMR) chemical shifts, with experimentally obtained spectra. A high degree of correlation between theoretical predictions and experimental results lends confidence to the accuracy of the computational model and its ability to describe the molecular properties reliably.
While these computational methodologies are well-established and have been applied to numerous pyrazole-based compounds, specific research detailing these analyses for 1-(4-Pyrazol-1-yl-phenyl)-propan-2-one is not present in the reviewed literature. Therefore, a detailed, data-driven article on its computational and theoretical investigations cannot be constructed at this time. Future research in this area would be necessary to provide the specific data required for a comprehensive analysis as outlined.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition processes of molecules. NCI analysis is a computational method used to identify and visualize these weak interactions in 3D space.
The Reduced Density Gradient (RDG) is a fundamental quantity derived from the electron density (ρ) and its gradient (∇ρ). The NCI method is predicated on the observation that non-covalent interactions are characterized by regions of low electron density and a small reduced density gradient. wikipedia.org A plot of the RDG versus the electron density allows for the identification and classification of different types of non-covalent interactions.
The analysis of the RDG can be complemented by the Electron Localization Function (ELF), a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org ELF provides a clear visualization of core and valence electrons, covalent bonds, and lone pairs, which is instrumental in understanding the electronic structure of a molecule. wikipedia.org The topological analysis of the ELF can identify regions in molecular space where electrons are most likely to be found, known as attractors or critical points, which have clear chemical implications for bonding and reactivity. aip.org
For a molecule like this compound, these analyses would be critical in understanding how it interacts with itself in the solid state or with biological macromolecules. For instance, RDG analysis could reveal potential hydrogen bonds involving the carbonyl oxygen and C-H donors, as well as van der Waals interactions between the phenyl and pyrazole (B372694) rings. ELF analysis would delineate the regions of high electron localization, such as the lone pairs on the nitrogen and oxygen atoms, which are key sites for intermolecular interactions.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. eurasianjournals.comeurasianjournals.com
In the context of this compound, molecular docking simulations would be employed to predict how it binds to the active site of a target protein. The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.
Studies on related pyrazole derivatives have demonstrated their potential to inhibit various enzymes, such as cyclooxygenase-2 (COX-2). mdpi.com For instance, docking studies of pyrazole derivatives with COX-2 have shown that the pyrazole moiety can form crucial hydrogen bonds with active site residues, while the phenyl group engages in hydrophobic interactions. mdpi.com The binding energies calculated from these simulations provide an estimate of the binding affinity, with more negative values indicating a more stable ligand-protein complex. mdpi.com
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Pyrazole Derivative A | Cyclooxygenase-2 (COX-2) | -9.8 | Ser530, Tyr385, Arg120 | Hydrogen Bonding, π-π Stacking |
| Pyrazole Derivative B | Tyrosine Kinase | -8.5 | Val292, Ala317, Leu370 | Hydrophobic Interactions |
| Pyrazole Derivative C | Carbonic Anhydrase | -7.2 | His94, His96, Thr199 | Hydrogen Bonding, Metal Coordination |
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are essential for ligand binding. For pyrazole-containing compounds, interactions with specific residues can be vital for their biological activity. For example, in studies with COX-2, the nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors, interacting with residues like Ser530. researchgate.net The phenyl ring can form π-π stacking interactions with aromatic residues such as Tyr385 and Trp387, further stabilizing the complex. mdpi.com The propan-2-one moiety could also participate in hydrogen bonding or dipole-dipole interactions. Understanding these key interactions is fundamental for the rational design of more potent and selective inhibitors.
Molecular Dynamics Simulations (if applicable to published research on related compounds)
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, ligand-protein stability, and the influence of solvent.
For pyrazole derivatives, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. researchgate.net These simulations can show how the ligand and protein adapt to each other's presence, providing a more realistic picture of the binding event. For example, an MD simulation of a pyrazole-containing imide derivative bound to the Hsp90α protein was performed to explore the most likely binding mode. researchgate.net The root mean square deviation (RMSD) of the protein backbone and the ligand over the simulation time can indicate the stability of the complex. Furthermore, root mean square fluctuation (RMSF) analysis can highlight flexible regions of the protein that may be important for ligand binding or conformational changes. researchgate.net Such simulations would be invaluable for assessing the stability of this compound within a biological target and for refining the understanding of its interaction profile.
Structure Activity Relationship Sar Studies of 1 4 Pyrazol 1 Yl Phenyl Propan 2 One and Its Analogues
Influence of the Pyrazolyl Moiety on Biological Activity
The pyrazole (B372694) ring is a five-membered heterocycle with two adjacent nitrogen atoms that is crucial for the biological activity of many compounds. nih.govnih.gov Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. globalresearchonline.netnumberanalytics.com
The pyrazole moiety can serve as a bioisostere for other aromatic rings like benzene (B151609) or phenol, often leading to improved physicochemical properties such as lower lipophilicity and better water solubility, which are desirable for drug candidates. nih.gov The nitrogen atoms of the pyrazole ring play a significant role in target binding. The N-1 nitrogen, often referred to as the "pyrrole-like" nitrogen, can act as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen can act as a hydrogen bond acceptor. mdpi.comnih.gov These interactions are frequently key to anchoring the molecule within the active site of an enzyme or receptor.
| Feature of Pyrazolyl Moiety | Influence on Biological Activity | Source |
| Hydrogen Bonding | N-1 can act as a hydrogen bond donor; N-2 can act as a hydrogen bond acceptor, facilitating binding to target proteins. | nih.gov, mdpi.com |
| Bioisosterism | Can replace arene cores (e.g., benzene), improving properties like solubility and lipophilicity. | nih.gov |
| Scaffold Stability | Provides a stable core that correctly orients other functional groups for optimal interaction with the target. | mdpi.com, nih.gov |
| Metabolic Resistance | The pyrazole ring is generally resistant to metabolic degradation, enhancing the compound's in vivo profile. | globalresearchonline.net |
Role of the Phenyl Ring and its Substitution Pattern in Modulating Biological Interactions
The central phenyl ring in 1-(4-pyrazol-1-yl-phenyl)-propan-2-one acts as a linker, connecting the pyrazole moiety to the propanone side chain. Its primary role is to provide a rigid scaffold that dictates the spatial orientation of the other two components. However, the phenyl ring is not merely a passive linker; its substitution pattern significantly modulates the compound's biological interactions. researchgate.net
The nature, size, and position of substituents on the phenyl ring can influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its binding affinity and selectivity for a target. researchgate.netnih.gov
Electronic Effects : Electron-withdrawing groups (e.g., halogens like chloro, fluoro) or electron-donating groups (e.g., methoxy) can alter the electron density of the entire molecule. researchgate.netmdpi.com This can impact interactions with amino acid residues in the target's binding pocket. For example, in a study of pyrazole derivatives as antimalarial agents, a methoxy (B1213986) group in the meta position of a phenyl ring increased activity, whereas the same group in the ortho or para position led to a loss of potency. mdpi.com
Steric and Hydrophobic Effects : Bulky substituents can create steric hindrance that may either prevent or enhance binding, depending on the topology of the active site. Hydrophobic substituents can engage in hydrophobic interactions with nonpolar residues, often increasing binding affinity. nih.gov Studies on pyrazole analogues have shown that halogen groups on the phenyl ring can promote hydrophobic interactions. nih.gov
| Phenyl Ring Substitution | Effect on Biological Interactions | Example | Source |
| Halogens (e.g., -Cl, -F) | Can increase hydrophobic interactions and alter electronic properties. | In some pyrazole analogues, para- and meta-fluorine substitutions were associated with antinociceptive effects. | nih.gov |
| Methoxy (-OCH3) | Positional-dependent electronic effects; can increase or decrease activity. | meta-methoxy substitution increased antimalarial activity, while ortho and para substitutions decreased it. | mdpi.com |
| Nitro (-NO2) | Strong electron-withdrawing group. | Nitro substituents on a phenyl ring attached to a pyrazole core demonstrated notable antimicrobial activity. | academicstrive.com |
Effect of the Propanone Side Chain and its Derivatives on Receptor/Enzyme Binding
The propanone side chain, specifically the ketone group, is a critical functional element that can significantly influence receptor or enzyme binding. The carbonyl oxygen is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) in a binding site.
Modification of this side chain is a common strategy in SAR studies.
Chain Length and Flexibility : Altering the length of the alkyl chain can adjust the position of the key interacting groups. Homologation (increasing the chain length) can lead to a decrease in affinity if it moves the interacting moiety out of the optimal binding position. researchgate.net
Ketone Moiety : The ketone group itself is important. Its replacement or modification can have profound effects. For instance, reducing the ketone to a hydroxyl group introduces a hydrogen bond donor and changes the geometry, which may or may not be favorable for binding.
Cyclization : Incorporating the side chain into a cyclic structure can restrict conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental otherwise. For example, chalcones containing a propenone linker are often used as starting materials to synthesize cyclic derivatives like pyrazolines, where the modified side chain becomes part of a new heterocyclic ring. nih.gov
In the development of c-Jun N-terminal kinase (JNK) inhibitors, diverse heterocyclic compounds bearing an amide group, which shares the hydrogen-bonding acceptor property with a ketone, were found to be potent. nih.gov This suggests that a well-placed hydrogen bond acceptor on the side chain is a key determinant for activity in related scaffolds.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the interaction of small molecules with biological targets, which are themselves chiral. When a chiral center is present in a molecule, its enantiomers can exhibit significantly different biological activities, potencies, and toxicological profiles. researchgate.net
For analogues of this compound, a chiral center can be introduced by modifying the propanone side chain, for example, through reduction of the ketone to a secondary alcohol or by substitution at the alpha-carbon. The separation of such racemic mixtures is essential to evaluate the biological activity of each enantiomer independently. nih.govacs.org
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as polysaccharide-based columns, is a common technique for resolving enantiomers of pyrazole derivatives. researchgate.netnih.gov Studies have demonstrated the successful baseline resolution of various racemic 4,5-dihydro-1H-pyrazole derivatives. nih.govacs.org The differential interaction of enantiomers with the chiral environment of the CSP provides a model for their potential differential binding to a biological receptor. The recognition often relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.net
Once separated, the individual enantiomers often show that one is significantly more active than the other (the eutomer vs. the distomer). This stereoselectivity provides valuable information about the three-dimensional topology of the binding site. For phenylpyrazole pesticides like fipronil, which are chiral, enantioselective toxicity has been observed, highlighting the importance of stereochemistry in biological effect. mz-at.de
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govshd-pub.org.rs For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various targets, including kinases and acetylcholinesterase. nih.govshd-pub.org.rsnih.gov
These models are built using a set of known compounds (a training set) and their measured biological activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates these descriptors with activity. acs.orgresearchgate.net
Key steps and findings in QSAR studies of pyrazole analogues include:
Descriptor Importance : QSAR models can identify which molecular descriptors are most important for activity. For example, in a study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, adjacency distance matrix descriptors were found to be highly influential. acs.org
Model Validation : The predictive power of a QSAR model is rigorously validated using techniques like leave-one-out (LOO) cross-validation and by predicting the activity of an external test set of compounds not used in model generation. nih.govacs.org
Design of New Compounds : A validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds. researchgate.netnih.gov This allows for the rational design of new derivatives with potentially higher potency. For instance, based on a 2D-QSAR model, new pyrazole derivatives were designed as potential EGFR kinase inhibitors with predicted high potency. acs.org
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the molecule, offering further insights for structural modification. researchgate.net
Bioisosteric Replacements and Their Impact on SAR
Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining or enhancing biological activity while improving other properties like selectivity or metabolic stability. nih.govresearchgate.net This is a powerful tool in medicinal chemistry for lead optimization. nih.gov
In the context of this compound and its analogues, bioisosteric replacements can be applied to any of the three core components.
Replacing the Phenyl Ring : The central phenyl ring can be replaced by other aromatic or heteroaromatic systems, such as thiophene, furan, or pyridine (B92270). cambridgemedchemconsulting.com Such replacements can alter the molecule's polarity, metabolic stability, and potential for off-target effects like CYP enzyme inhibition. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridine can introduce a nitrogen atom that improves water solubility and reduces metabolic oxidation. cambridgemedchemconsulting.com
Replacing the Side Chain : The amide functional group is a well-known non-classical bioisostere for a pyrazole ring, and vice-versa. nih.govresearchgate.net This interchangeability highlights that both groups can fulfill similar roles in molecular recognition, often by participating in key hydrogen bonding interactions.
| Original Moiety | Bioisosteric Replacement | Impact on SAR | Source |
| Pyrazole | Thiazole, Triazole, Imidazole | Can retain or improve receptor antagonism and selectivity. | acs.org, nih.gov |
| Phenyl | Pyridine, Thiophene | Can improve metabolic stability, solubility, and reduce CYP inhibition. | cambridgemedchemconsulting.com |
| Amide | Pyrazole | Can maintain potency by preserving key binding interactions. | nih.gov, researchgate.net |
Biological Activities and Mechanistic Insights of 1 4 Pyrazol 1 Yl Phenyl Propan 2 One
Enzyme Inhibition Mechanisms and Specific Enzyme Targets
The pyrazole (B372694) scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets. nih.gov Its unique electronic and structural properties allow for diverse binding modes within enzyme active sites, leading to the inhibition of their catalytic activity.
The pyrazole ring is a key pharmacophore that facilitates interactions with enzyme active sites through several mechanisms. Its aromatic nature allows it to participate in π–π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in the enzyme's binding pocket. nih.gov Furthermore, the pyrazole ring contains two nitrogen atoms; the N-1 position can act as a hydrogen bond donor, while the N-2 position can serve as a hydrogen bond acceptor. nih.gov This dual capability enables the formation of specific hydrogen bond networks with amino acid residues, anchoring the inhibitor to the active site and contributing to its inhibitory potency. nih.gov For instance, in the inhibition of Factor Xa, a serine protease, the pyrazole ring forms a crucial π–π interaction with a tryptophan residue (Trp598), which is essential for binding. nih.gov Similarly, in PDE5 inhibition, the pyrazole ring can form π–π interactions with tyrosine residues (Try612). nih.gov
Certain pyrazole-containing molecules have been shown to act as irreversible inhibitors by forming covalent bonds with nucleophilic residues, such as serine, cysteine, or lysine, within an enzyme's active site. One notable mechanism is "serine-trapping," observed in pyrazole-based thrombin inhibitors. In this process, the pyrazole derivative acylates the catalytic serine residue (Ser195) in the thrombin active site. nih.gov This results in a transient but potent inhibition of the enzyme's function as the acyl group is transferred to the serine, while the pyrazole portion is cleaved off and leaves the active site. nih.gov Additionally, some phenyl-pyrazolone derivatives, structurally related to the compound of interest, are known to react and form stable covalent adducts with electrophilic aldehydes, indicating the reactive potential of the pyrazolone ring system. mdpi.com
Succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain, is a well-established target for fungicides. A number of pyrazole-carboxamide derivatives have been developed as potent SDH inhibitors (SDHIs). These compounds function by blocking the ubiquinone-binding site (Q-site) of the enzyme, thereby interrupting cellular respiration.
Recent studies have explored novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives as SDH inhibitors. nih.gov Molecular docking simulations have shown that these compounds can interact strongly with residues in the SDH active pocket, similar to established inhibitors like thifluzamide. nih.gov For example, compound B6 from one study demonstrated significant inhibition of SDH enzyme activity with an IC50 value of 0.28 µg/mL and showed potent, selective antifungal activity against Rhizoctonia solani. nih.gov
| Compound | Target Enzyme | IC50 Value | Target Organism |
| B6 (a pyrazole-4-sulfonohydrazide) | SDH | 0.28 µg/mL | Rhizoctonia solani |
| Thifluzamide (Reference) | SDH | - | Rhizoctonia solani |
This table presents inhibitory data for a representative pyrazole derivative against Succinate Dehydrogenase (SDH).
Transketolase (TKL) is a critical enzyme in the pentose phosphate pathway and the Calvin cycle, making it an attractive target for the development of new herbicides. nih.gov Researchers have designed and synthesized series of 1-oxy-propionamide-pyrazole-3-carboxylate analogues that demonstrate TKL inhibition. nih.gov Enzyme inhibition assays and molecular docking studies revealed that these compounds can interact favorably with the TKL active site. Specifically, compounds designated as C23 and C33 were identified as promising TKL inhibitors, exhibiting significant growth-inhibition activities against the roots of Digitaria sanguinalis. nih.gov These findings highlight the potential of the pyrazole scaffold in designing inhibitors for enzymes involved in essential metabolic pathways. nih.gov
| Compound | Target Enzyme | Activity | Target Organism |
| C23 (Methyl 1-methyl-5-((1-oxo-1-((4-(trifluoromethyl)phenyl)amino)propan-2-yl)oxy)-1H-pyrazole-3-carboxylate) | TKL | Significant growth inhibition at 200 mg L⁻¹ | Digitaria sanguinalis |
| C33 (Methyl 1-methyl-5-((1-oxo-1-((perfluorophenyl)amino)propan-2-yl)oxy)-1H-pyrazole-3-carboxylate) | TKL | Significant growth inhibition at 200 mg L⁻¹ | Digitaria sanguinalis |
This table summarizes the activity of pyrazole derivatives targeting Transketolase (TKL).
Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, including bone metabolism and signal transduction. Certain pyrazole derivatives have emerged as potent inhibitors of these enzymes. For example, a series of pyrazolo-oxothiazolidine derivatives were synthesized and found to be significant ALP inhibitors. nih.gov One compound in this series, 7g , demonstrated exceptionally strong inhibitory activity with an IC50 value of 0.045 µM, which is over 100-fold more potent than the standard inhibitor monopotassium phosphate. nih.gov Kinetic studies revealed that this compound acts as a non-competitive inhibitor, suggesting it binds to a site on the enzyme distinct from the active site (an allosteric site), thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Mode |
| 7g (a pyrazolo-oxothiazolidine) | Alkaline Phosphatase | 0.045 ± 0.004 | Non-competitive |
| Monopotassium Phosphate (Standard) | Alkaline Phosphatase | 5.242 ± 0.472 | - |
This table shows the inhibitory potency and mechanism of a pyrazole derivative against Alkaline Phosphatase.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation. Its inhibition is a therapeutic strategy for autoimmune diseases, cancer, and viral infections. Several pyrazole-based compounds have been identified as potent inhibitors of human DHODH. nih.govacs.org Structure-activity relationship studies have led to the development of highly active molecules, such as 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which was found to be more active than the well-known DHODH inhibitors brequinar and teriflunomide. nih.gov The inhibitory action of these compounds has been confirmed through various in vitro enzymatic tests and cell-based assays. nih.gov The pyrazole core serves as a crucial scaffold for orienting the substituent groups that interact with key residues in the DHODH binding site. nih.gov
Other Reported Enzyme Inhibitory Potentials
The pyrazole scaffold is a key feature in a variety of enzyme inhibitors. Research has identified pyrazole derivatives as potent inhibitors of several enzymes beyond the commonly studied cyclooxygenases.
For instance, certain pyrazole analogs have been discovered to possess significant inhibitory activity against type II bacterial topoisomerases, such as DNA gyrase. nih.govnih.gov This inhibition is a crucial mechanism for their antibacterial effects. nih.gov One study identified a series of pyrazole analogs with good antibacterial activity against both Gram-positive and Gram-negative organisms by targeting these enzymes. nih.gov
Furthermore, pyrazole derivatives have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov A synthesized pyrazoline derivative was identified as a potent and selective inhibitor of acetylcholinesterase. nih.gov
Other enzymatic targets for pyrazole compounds include alkaline phosphatases (APs) and nucleotide pyrophosphatases/phosphodiesterases (NPPs). conicet.gov.ar Studies on carboxy pyrazole derivatives have shown that substitutions on the pyrazole and phenyl rings can lead to enhanced inhibitory effects on human tissue non-specific alkaline phosphatase (h-TNAP) and human nucleotide pyrophosphatase/phosphodiesterase isozymes (h-NPP1 and h-NPP3). conicet.gov.ar Additionally, pyrazole derivatives have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. acs.org
Receptor Interaction and Modulation Pathways
The biological effects of pyrazole derivatives are often mediated through their interaction with various cellular receptors. The pyrazole ring plays a crucial role in these interactions, influencing binding affinity and subsequent cellular signaling.
Pyrazole Ring Interactions with Various Receptors
The pyrazole ring is an aromatic heterocycle whose nitrogen atoms are capable of forming hydrogen bonds with amino acid residues in receptor binding pockets. nih.govresearchgate.net The ring itself can act as a bioisostere for an aryl group, which helps to improve properties like lipophilicity and solubility, facilitating better binding. nih.gov
The pyrazole ring can also engage in π–π stacking interactions with aromatic amino acid residues like tryptophan within the receptor's binding site, which is essential for the binding of some drugs. nih.gov The specific substitutions on the pyrazole ring and associated phenyl groups are key determinants of which receptors the molecule will bind to and with what affinity. nih.govconsensus.app These modifications can influence the molecule's efficacy and potency by altering its molecular interactions. researchgate.netnih.gov For example, studies on pyrazole derivatives as cannabinoid receptor antagonists have shown that specific substitutions at positions 1, 3, and 5 of the pyrazole ring are crucial for potent and selective activity. consensus.app Other pyrazole compounds have been found to have a substantial affinity for the G protein-coupled nicotinic acid receptor. nih.gov
Mechanisms of Receptor Binding and Subsequent Cellular Responses
Upon binding to a receptor, pyrazole-containing molecules can act as agonists, partial agonists, or antagonists, leading to a variety of cellular responses. For example, pyrazole derivatives acting as partial agonists at the nicotinic acid receptor have been shown to stimulate G protein activation, as measured by [(35)S]GTPγS binding to cell membranes. nih.gov As partial agonists, they can also competitively inhibit the effects of full agonists like nicotinic acid. nih.gov
In other cases, pyrazole derivatives can block specific signaling pathways. The antinociceptive (pain-blocking) effects of some pyrazole analogs have been associated with the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov The binding of pyrazole ligands to their target receptors initiates a cascade of intracellular events that ultimately produce the observed pharmacological effect, whether it be anti-inflammatory, analgesic, or otherwise. researchgate.netnih.gov
Antimicrobial Activity and Underlying Mechanisms
Pyrazole derivatives are well-documented for their significant antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi. nih.govmdpi.comorientjchem.org
Antibacterial Effects against Gram-Positive and Gram-Negative Bacteria
A substantial body of research demonstrates the efficacy of pyrazole-containing compounds against both Gram-positive and Gram-negative bacteria. nih.gov These compounds often exhibit considerable antimicrobial activity, with some showing minimum inhibitory concentration (MIC) values lower than standard antibiotics. nih.gov The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as type II topoisomerases. nih.gov
Various structural modifications, such as the inclusion of chloro- and bromo-substituents, have been shown to enhance antibacterial activity. mdpi.com Some pyrazole derivatives have demonstrated outstanding antimicrobial effects against selected pathogens, including strains of Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). meddocsonline.orgresearchgate.net The development of pyrazole-based antibiotics like cefoselis and ceftolozane, which are effective against Gram-negative bacteria, highlights the clinical potential of this chemical class. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hydrazone Pyrazole Derivative (21a) | Gram-positive & Gram-negative strains | 62.5–125 | nih.gov |
| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 (MBC) | nih.gov |
| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one (15) | Not specified | 32 | meddocsonline.org |
| Pyrazole-dimedone compounds (24, 25) | S. aureus | 16 | meddocsonline.org |
| Tetrahydroindazole analog | Gram-positive & Gram-negative organisms | Potent activity reported | nih.gov |
Antifungal Properties
In addition to their antibacterial effects, pyrazole derivatives are recognized for their antifungal properties. nih.govmdpi.com They have been evaluated against various fungal pathogens, including species like Candida albicans, Candida tropicalis, and Aspergillus niger. meddocsonline.org
Certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated good inhibitory effects on several Candida strains. meddocsonline.org The antifungal activity is often comparable to or even greater than that of standard antifungal agents. For example, one study found that a specific hydrazone pyrazole derivative displayed higher antifungal activity than the standard drug clotrimazole, with MIC values ranging from 2.9 to 7.8 µg/mL. nih.gov The presence of a pyrazole moiety is a common feature in many compounds developed for their antifungal potential. orientjchem.org
| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hydrazone Pyrazole Derivative (21a) | Various fungi | 2.9–7.8 | nih.gov |
| Pyrazole-3,4-dicarboxylic acid derivatives (2, 3, 4, 5) | Candida tropicalis, C. parapsilosis, C. glabrata | Good inhibitory effects reported | meddocsonline.org |
| Nitro pyrazole based thiazole derivative (40) | Aspergillus niger, A. clavatus, Candida albicans | Remarkable activity reported | meddocsonline.org |
Disruption of Microbial Cellular Processes (e.g., hyphal morphology, mitochondrial damage)
Direct studies on the impact of 1-(4-Pyrazol-1-yl-phenyl)-propan-2-one on the hyphal morphology and mitochondrial integrity of microbial cells have not been specifically reported. However, the broader family of pyrazole derivatives has demonstrated significant antifungal properties that involve the disruption of crucial cellular processes.
One notable mechanism of action for some pyrazole-containing fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to fungal cell death. For instance, a novel pyrazole-4-carboxamide derivative, N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22), has been shown to not only inhibit SDH but also to cause significant damage to the hyphal morphology of Sclerotinia sclerotiorum. Microscopic studies revealed that treatment with this compound led to destroyed hyphal structures and damaged mitochondria, cell membranes, and vacuoles.
The disruption of mitochondrial function is a recurring theme in the antifungal activity of various compounds. Agents that target mitochondrial respiration can lead to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and ultimately trigger apoptotic pathways in fungi. While not directly demonstrated for this compound, it is plausible that it could share similar mechanisms of action with other pyrazole derivatives that interfere with these fundamental cellular processes.
Antitumor/Anticancer Activity and Cellular Mechanisms
There is a lack of specific data on the antitumor or anticancer activity of this compound. However, the pyrazole scaffold is a prominent feature in many compounds developed for their anticancer potential. globalresearchonline.netnih.govpharmatutor.org These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of cancer cell proliferation and the induction of cytotoxicity through specific cellular pathways.
Pyrazole derivatives have been extensively investigated for their ability to inhibit the proliferation of a wide range of cancer cell lines. ijpsjournal.comresearchgate.net For example, a series of 1,3,4-trisubstituted pyrazole derivatives demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostatic cancer (PC3), and colon carcinoma (HCT116) cell lines. researchgate.net One of the most potent compounds in this series, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile, exhibited IC50 values in the low micromolar range against these cell lines and, importantly, showed no cytotoxic activity against a normal human fibroblast cell line. researchgate.net
Another study on novel N-phenylpyrazole derivatives showed that these compounds could inhibit the growth of Ehrlich Ascites Carcinoma tumor cells. The antiproliferative activity of pyrazole derivatives is often linked to their ability to interfere with key cellular processes necessary for cell division.
The cytotoxic effects of pyrazole derivatives against cancer cells are mediated by a variety of mechanisms. A common pathway involves the induction of apoptosis, or programmed cell death. For instance, some pyrazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases that are central to the apoptotic process.
Another important mechanism is the disruption of the cell cycle. Certain pyrazole compounds have been found to cause cell cycle arrest at different phases, such as the G2/M phase, thereby preventing cancer cells from completing cell division. For example, a study on 1,3-diarylpyrazolone derivatives identified compounds that induced cell cycle arrest at the G2/M checkpoint in non-small cell lung cancer cells. nih.gov
Furthermore, some pyrazole derivatives target specific molecular pathways that are crucial for cancer cell survival and proliferation. This can include the inhibition of protein kinases, which are often dysregulated in cancer. The pyrazole nucleus serves as a versatile scaffold for the design of inhibitors targeting various kinases.
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | HepG2 (Hepatocellular Carcinoma) | 9.130 | researchgate.net |
| MCF7 (Breast Cancer) | 11.957 | researchgate.net | |
| A549 (Lung Carcinoma) | 9.130 | researchgate.net | |
| PC3 (Prostatic Cancer) | 29.130 | researchgate.net | |
| HCT116 (Colon Carcinoma) | 8.913 | researchgate.net | |
| 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70c) | Various | - | ijpsjournal.com |
| 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70f) | Various | - | ijpsjournal.com |
Note: This table presents data for representative pyrazole derivatives and is not specific to this compound.
Anti-inflammatory Properties and Mechanistic Insights
While specific studies on the anti-inflammatory properties of this compound are not available, pyrazole derivatives have a long history of use and investigation as anti-inflammatory agents. nih.govnih.govrjeid.comresearchgate.net In fact, some of the earliest and most well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as antipyrine and phenylbutazone, contain a pyrazole core. nih.gov
The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, pyrazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.
More recently, research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The pyrazole scaffold has been a valuable template in the design of such selective inhibitors.
Beyond COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through other mechanisms. These can include the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and the modulation of other signaling pathways involved in the inflammatory response. For example, certain pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the transcriptional activity of nuclear factor κB (NF-κB), a key regulator of inflammatory gene expression, and to bind to mitogen-activated protein kinases (MAPKs) like JNK. mdpi.com
Antileishmanial Activity and Molecular Targets
There is no specific information regarding the antileishmanial activity of this compound. However, the pyrazole nucleus has been identified as a promising scaffold for the development of new antileishmanial agents. globalresearchonline.netnih.gov Leishmaniasis is a neglected tropical disease, and the search for new, effective, and less toxic treatments is a global health priority.
Several studies have demonstrated the in vitro activity of pyrazole derivatives against different species of Leishmania. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed activity against Leishmania infantum and Leishmania amazonensis. nih.govmdpi.com Two compounds from this series exhibited a profile similar to the reference drug pentamidine but with lower cytotoxicity. nih.gov
Another study on phenyl pyrazoline derivatives identified a compound, 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one, as being highly active against Leishmania donovani, with an IC50 value lower than the standard drugs miltefosine and amphotericin B deoxycholate. researchgate.net
The precise molecular targets of these pyrazole derivatives in Leishmania are not always fully elucidated. However, potential mechanisms could involve the inhibition of essential parasitic enzymes or the disruption of critical metabolic pathways. For example, some studies have explored the inhibition of enzymes like trypanothione reductase, which is vital for the parasite's defense against oxidative stress.
Table 2: Antileishmanial Activity of Selected Pyrazole Derivatives
| Compound | Leishmania Species | IC50 (µg/mL) | Reference |
| 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one | L. donovani | 0.0112 | researchgate.net |
| Compound III | L. aethiopica (amastigote) | 0.28 | researchgate.net |
| 4-[2-(1-(Ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | L. tropica | 0.48 | researchgate.net |
| L. major | 0.63 | researchgate.net | |
| L. infantum | 0.40 | researchgate.net |
Note: This table presents data for representative pyrazole derivatives and is not specific to this compound.
Other Biological Activities and Mechanistic Considerations
The versatility of the pyrazole scaffold has led to its incorporation into molecules with a wide array of other biological activities, although specific data for this compound is lacking. globalresearchonline.netnih.govpharmatutor.org The electronic and structural features of the pyrazole ring allow for diverse interactions with various biological targets.
For example, dipyrazole compounds with a gem-disposition of the pyrazole rings are reported to exhibit a broad spectrum of biological activities. mdpi.com Complex compounds formed with such dipyrazolyl ligands have shown activity against trypanosome pathogens and possess anticancer properties. mdpi.com The synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a compound structurally related to the subject of this article, has been reported, highlighting the interest in this class of molecules for their potential in coordination chemistry and catalysis, which can have biological implications. mdpi.comresearchgate.net
Furthermore, pyrazole derivatives have been explored for their neuroprotective effects. A study on 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives demonstrated their potential to protect against 6-hydroxydopamine-induced neurotoxicity, a model relevant to Parkinson's disease. turkjps.org The protective mechanism was linked to the decreased expression of the pro-apoptotic protein Bax and reduced activation of caspase-3. turkjps.org
The diverse biological profile of pyrazole derivatives underscores the potential for this compound to exhibit a range of pharmacological effects. However, without direct experimental evidence, any such potential activities remain speculative. Further research is warranted to elucidate the specific biological and mechanistic profile of this particular compound.
Applications and Future Directions in Medicinal Chemistry and Drug Discovery
1-(4-Pyrazol-1-yl-phenyl)-propan-2-one as a Privileged Scaffold and Lead Compound for Novel Therapeutic Agents
The pyrazole (B372694) ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.govnih.gov This designation stems from its ability to bind to multiple biological targets with high affinity, forming the core of numerous successful drugs. The presence of the pyrazole moiety in drugs like celecoxib (B62257) (anti-inflammatory), sildenafil (B151) (for erectile dysfunction), and various kinase inhibitors used in oncology (e.g., ruxolitinib, crizotinib) underscores its therapeutic importance. nih.govnih.govresearchgate.net
A compound such as this compound serves as an excellent lead compound—a starting point for the design of new drugs. Its structure combines the proven pharmacophore of the pyrazole ring with a phenyl ketone fragment, which can be systematically modified to interact with specific biological targets. Pyrazole-containing molecules have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral effects. nih.govresearchgate.netresearchgate.net The core structure of this compound provides a robust framework upon which medicinal chemists can build, aiming to discover novel agents for treating cancer, inflammation, and infectious diseases. nih.govresearchgate.net
Rational Design and Synthesis of Derivatives for Optimized Potency and Selectivity
The development of novel therapeutics from a lead compound like this compound relies on rational drug design and synthetic chemistry. connectjournals.com Structure-activity relationship (SAR) studies are crucial in this process, guiding chemists to make specific structural modifications to enhance biological activity and selectivity for the intended target. researchgate.net
For the pyrazole scaffold, key modification points include:
Substitution on the Phenyl Ring: Adding various functional groups (e.g., halogens, nitro groups, methyl groups) to the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and pharmacological profile. ontosight.ainih.gov
Modification of the Propanone Side Chain: The ketone group and the adjacent methyl group are sites for chemical transformation to explore interactions with target proteins. For instance, converting the ketone to an alcohol or amine can introduce new hydrogen bonding capabilities.
Substitution on the Pyrazole Ring: Although the pyrazole in the title compound is already substituted at the 1-position, other pyrazole derivatives can be functionalized at the 3, 4, and 5 positions to optimize target engagement. nih.govmdpi.com
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies play a vital role in predicting how these modifications will affect the compound's interaction with a biological target, accelerating the optimization process. connectjournals.com For example, a series of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives were designed as selective next-generation RET inhibitors to overcome drug resistance in cancer therapy. nih.gov The representative compound from this series, CQ1373, showed potent cellular activity against mutated forms of the RET protein. nih.gov
Table 1: Examples of Pyrazole Derivatives and Their Biological Activities
| Compound Class | Target/Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Phenyl-Pyrazolone Derivatives | PD-L1 Inhibition | 12 nM | mdpi.com |
| Pyrazole-fused Isolongoifolanone Derivatives | Anticancer (MCF7 cells) | 5.21 µM | nih.gov |
| Pyrazole-containing CDK2 Inhibitors | CDK2 Enzyme Inhibition | 0.199 µM | nih.gov |
Utilization as a Key Intermediate or Building Block in Complex Organic Synthesis
Beyond its potential as a direct lead compound, this compound is a valuable intermediate or building block in the synthesis of more complex molecules. researchgate.netsemanticscholar.org The reactive ketone functionality allows for a wide range of chemical transformations. It can participate in reactions such as aldol (B89426) condensations, reductive aminations, and Grignard reactions to build larger, more intricate molecular architectures.
The synthesis of pyrazole derivatives often involves multi-component reactions or cycloadditions. nih.govorganic-chemistry.orgnih.gov For instance, pyrazoles can be synthesized from the condensation of β-dicarbonyl compounds with hydrazines. The title compound itself could be conceptually synthesized and then used as a precursor. The ketone group could be a handle for constructing fused heterocyclic systems or for linking the pyrazole moiety to other pharmacophores to create hybrid molecules with potentially dual or enhanced activity. nih.gov
Exploration in Coordination Chemistry and Metal Complex Catalysis
The nitrogen atoms in the pyrazole ring are excellent ligands for coordinating with metal ions. nih.govresearchgate.net This property has led to extensive exploration of pyrazole derivatives in coordination chemistry and the development of metal-based catalysts. researchgate.net While the N1-phenyl substitution in this compound blocks one of the typical coordination sites, the N2 atom of the pyrazole ring and the oxygen atom of the ketone group can act as a bidentate chelating system for metal ions.
The formation of metal complexes can dramatically alter the biological properties of the parent organic ligand. researchgate.net Pyrazolyl metal complexes, including those with palladium, platinum, copper, and zinc, have been investigated as potential anticancer, antibacterial, and antiviral agents. researchgate.net The metal center can introduce new mechanisms of action and improve the therapeutic potential of the pyrazole scaffold. Furthermore, these complexes find applications in homogeneous catalysis, where the pyrazole ligand helps to tune the electronic and steric properties of the metal center, influencing the catalyst's activity and selectivity. nih.gov
Emerging Research Avenues and Therapeutic Potential of Pyrazole-Based Compounds
Research into pyrazole-based compounds continues to expand into new therapeutic areas. nih.govconnectjournals.com The versatility of the pyrazole scaffold allows for its application against a wide array of diseases. researchgate.net Current and emerging research avenues include:
Neuroprotective Agents: Pyrazole derivatives are being investigated for their potential in treating neurological disorders, representing a significant challenge in biomedical research. eurekaselect.com
Targeted Cancer Therapy: Beyond general cytotoxicity, new pyrazole derivatives are being designed as inhibitors of specific targets crucial for cancer progression, such as protein kinases (e.g., JAK, Aurora kinases) and immune checkpoint proteins like PD-L1. nih.govmdpi.comresearchgate.net
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal drugs. Pyrazole derivatives have shown promising activity against resistant strains like MRSA. nih.govresearchgate.net
Antiviral Drugs: The pyrazole nucleus is a component of novel antiviral agents, including the recently approved long-acting HIV drug lenacapavir. nih.gov
The continued exploration of pyrazole chemistry is expected to yield novel compounds with improved efficacy, selectivity, and safety profiles, addressing unmet medical needs. connectjournals.com
Challenges and Opportunities in the Development of Pyrazolyl Ketone-Based Bioactive Molecules
The development of pyrazolyl ketone-based drugs, while promising, is not without its challenges. Key hurdles include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), ensuring target selectivity to minimize off-target effects, and overcoming potential toxicity. The ketone moiety itself can sometimes be metabolically liable, which may require chemical modification to improve stability.
However, these challenges also present opportunities for innovation. The vast chemical space accessible through synthetic modifications of the pyrazolyl ketone scaffold provides ample room for optimization. mdpi.com Advances in computational chemistry, high-throughput screening, and synthetic methodologies are accelerating the discovery process. connectjournals.com The opportunity lies in leveraging the privileged nature of the pyrazole scaffold to design next-generation therapeutics that are not only potent but also highly selective and tailored for specific disease targets, leading to more effective and safer medicines. researchgate.netconnectjournals.com
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Pyrazol-1-yl-phenyl)-propan-2-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound likely involves coupling a pyrazole moiety to a substituted phenylpropan-2-one backbone. Key steps may include:
- Nucleophilic substitution or Ullmann-type coupling to attach the pyrazole group to the phenyl ring .
- Catalytic systems : Use of copper(I) iodide or palladium catalysts to facilitate cross-coupling reactions, with temperature control (e.g., 80–120°C) to optimize regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted pyrazole derivatives .
Yield improvements are achieved by maintaining anhydrous conditions and using high-purity starting materials. Reaction monitoring via thin-layer chromatography (TLC) is critical for identifying intermediates .
Advanced: How can computational tools like Multiwfn predict the electronic properties and reactivity of this compound?
Answer:
Multiwfn enables wavefunction analysis to derive:
- Electrostatic potential (ESP) maps : Visualize electron-rich regions (e.g., pyrazole nitrogen) for nucleophilic attack and electron-deficient areas (e.g., ketone carbonyl) for electrophilic interactions .
- Fukui indices : Identify reactive sites by analyzing frontier molecular orbitals (FMOs), aiding in predicting regioselectivity in substitution reactions .
- Solvent effects : Simulate solvent interactions using the polarizable continuum model (PCM) to assess stability in aqueous vs. organic media.
For example, ESP analysis of analogous compounds (e.g., trifluoromethylphenyl derivatives) reveals how substituents alter charge distribution, guiding synthetic modifications .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (methyl ketone) and δ 7.5–8.5 ppm (pyrazole protons) confirm structural motifs .
- ¹³C NMR : Carbonyl signals near δ 205–210 ppm verify the ketone group .
- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) .
- Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 215.0954 for C₁₂H₁₁N₂O) validate purity .
Advanced: How does the pyrazol-1-yl substituent influence biological activity compared to other aryl groups (e.g., trifluoromethyl or bromophenyl)?
Answer:
The pyrazole group introduces:
- Hydrogen-bonding capacity : Pyrazole’s nitrogen atoms enhance binding to biological targets (e.g., enzymes) compared to non-polar groups like trifluoromethyl .
- Metabolic stability : Pyrazole’s aromaticity may reduce oxidative degradation relative to electron-deficient substituents (e.g., bromine) .
- Comparative studies : Analogous compounds with pyrimidine or thiazole groups show lower antimicrobial activity, suggesting pyrazole’s unique pharmacophore role .
In vitro assays (e.g., enzyme inhibition) are recommended to quantify these effects .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
Common issues include:
- Over-substitution : Multiple pyrazole attachments due to excess reagent. Mitigated by stoichiometric control and slow reagent addition .
- Ketone reduction : Unintended reduction of the propan-2-one group by residual moisture. Avoided using molecular sieves or anhydrous solvents .
- Byproduct formation : Column chromatography with silica gel and ethyl acetate/hexane (3:7) effectively separates target compounds from dimers or oligomers .
Advanced: How can contradictions in experimental data (e.g., stability under varying pH) be resolved?
Answer:
Contradictions arise from:
- pH-dependent degradation : The compound may hydrolyze in acidic conditions (pH < 4) but remain stable in neutral/basic buffers. Accelerated stability studies (40°C/75% RH) over 14 days clarify degradation pathways .
- Analytical variability : Use standardized protocols (e.g., HPLC with UV detection at 254 nm) to ensure reproducibility .
- Computational validation : Compare experimental degradation products with in silico predictions (e.g., bond dissociation energies via DFT) to identify labile sites .
Basic: What are the crystallographic strategies for resolving the compound’s structure?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). SHELXL refinement resolves bond lengths/angles, confirming pyrazole-phenyl dihedral angles (~15–30°) .
- Powder XRD : Assess crystallinity and polymorphic forms. Peaks at 2θ = 10–30° indicate aromatic stacking .
Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
Answer:
- Docking studies : Pyrazole’s nitrogen atoms form hydrogen bonds with CYP3A4’s heme pocket, potentially inhibiting metabolism .
- Metabolite identification : LC-MS/MS detects hydroxylated derivatives at the phenyl ring, suggesting Phase I oxidation .
- Comparative data : Trifluoromethyl analogs show faster clearance due to electron-withdrawing effects, whereas pyrazole’s electron-donating nature may prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
